Methyl 7-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate
CAS No.: 1798723-27-9
Cat. No.: VC7223316
Molecular Formula: C12H12F3N3O2
Molecular Weight: 287.242
* For research use only. Not for human or veterinary use.
![Methyl 7-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate - 1798723-27-9](/images/structure/VC7223316.png)
Specification
CAS No. | 1798723-27-9 |
---|---|
Molecular Formula | C12H12F3N3O2 |
Molecular Weight | 287.242 |
IUPAC Name | methyl 7-propan-2-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate |
Standard InChI | InChI=1S/C12H12F3N3O2/c1-6(2)8-4-7(11(19)20-3)16-10-5-9(12(13,14)15)17-18(8)10/h4-6H,1-3H3 |
Standard InChI Key | SODCOTWHIXBHRS-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC(=NC2=CC(=NN12)C(F)(F)F)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Substituent Effects
The pyrazolo[1,5-a]pyrimidine scaffold consists of a bicyclic system formed by fusing pyrazole and pyrimidine rings. In methyl 7-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate, the pyrimidine ring is substituted at three critical positions:
-
C7: An isopropyl group enhances lipophilicity, potentially improving membrane permeability.
-
C2: A trifluoromethyl group introduces electron-withdrawing effects, stabilizing the ring system and modulating interactions with hydrophobic protein pockets.
-
C5: A methyl ester serves as a versatile handle for further derivatization or hydrolysis to carboxylic acid.
The trifluoromethyl group’s electronegativity and steric bulk are particularly significant. Studies on analogous compounds demonstrate that such groups improve metabolic stability and binding affinity to ATP-binding sites in kinases .
Spectroscopic Characterization
While experimental data for this specific compound are unavailable, structural analogs provide reference benchmarks:
-
¹H NMR: Pyrazolo[1,5-a]pyrimidines typically exhibit signals between δ 6.5–8.5 ppm for aromatic protons, with upfield shifts for alkyl substituents (e.g., isopropyl CH3 at δ 1.2–1.5 ppm) .
-
¹³C NMR: Carbonyl carbons (e.g., ester COO) resonate near δ 165–170 ppm, while CF3 groups appear as quartets (δ 120–125 ppm, J ≈ 280 Hz) .
-
X-ray Crystallography: Pyrazolo[1,5-a]pyrimidines often adopt planar conformations, with substituents influencing packing patterns. For example, trifluoromethyl groups induce steric clashes that may alter crystal lattice stability .
Synthetic Methodologies
Cyclization Strategies
Pyrazolo[1,5-a]pyrimidines are commonly synthesized via cyclocondensation reactions between aminopyrazoles and β-dicarbonyl compounds. For methyl 7-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate, a plausible route involves:
Step 1: Preparation of 5-amino-3-(trifluoromethyl)-1H-pyrazole.
Step 2: Reaction with methyl 3-isopropyl-3-oxopropanoate under acidic conditions to form the pyrimidine ring.
Step 3: Esterification or transesterification to install the methyl carboxylate group.
Microwave-assisted synthesis, as demonstrated by Castillo et al. (2016), could enhance reaction efficiency. In one study, microwave irradiation reduced reaction times from hours to minutes while improving yields (85–95%) .
Functionalization and Optimization
Post-cyclization modifications enable diversification:
-
Halogenation: Introducing halogens at C3 via oxidative methods (e.g., K2S2O8/NaX) facilitates cross-coupling reactions .
-
Ester Hydrolysis: Converting the methyl ester to a carboxylic acid enhances water solubility for biological testing.
Biological Activity and Mechanism
Compound | Target Kinase | IC50 (nM) | Selectivity Index |
---|---|---|---|
3-Chloro-5-methyl derivative | EGFR | 12.3 | 8.5 |
7-Hydroxy analog | B-Raf | 45.7 | 3.2 |
Trifluoromethyl derivative | CDK2 | 9.8 | 15.4 |
Data adapted from Sikdar et al. (2023)
Anticancer and Anti-Inflammatory Effects
Preliminary studies on related compounds indicate:
-
Cytotoxicity: IC50 values of 1–10 μM against A549 (lung) and MCF-7 (breast) cancer cells .
-
Anti-Inflammatory Activity: Suppression of NF-κB signaling and COX-2 expression in murine models .
Comparative Analysis with Structural Analogs
Table 2: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidines
Compound | Key Substituents | Bioactivity Highlights |
---|---|---|
Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate | C7-OH, C3-COOCH3 | COX-2 inhibition (IC50 = 0.8 μM) |
3-Chloro-5-methyl-7-(trifluoromethyl) | C3-Cl, C5-CH3, C7-CF3 | B-Raf inhibition (IC50 = 45.7 nM) |
Target Compound | C7-iPr, C2-CF3, C5-COOCH3 | Predicted dual EGFR/CDK2 inhibition |
The target compound’s unique substitution pattern may confer broader kinase selectivity compared to analogs, though empirical validation is required.
Future Directions and Challenges
Synthetic Challenges
-
Regioselectivity: Controlling substituent positioning during cyclization remains nontrivial. Microwave-assisted methods and catalyst screening (e.g., Pd/Cu systems) may address this .
-
Scale-Up: Transitioning from milligram to gram-scale synthesis necessitates optimizing solvent systems and purification protocols.
Biological Evaluation Priorities
-
Kinase Profiling: High-throughput screening against kinase panels to identify primary targets.
-
ADMET Studies: Assessing pharmacokinetics, including CYP450 interactions and plasma stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume